4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)-
Description
The compound 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)- features a 4(3H)-quinazolinone core substituted at position 3 with a 4-bromophenyl group and at position 2 with a chiral aminomethyl-dihydroxypropyl-nitrophenyl side chain. The (R)-configuration at the stereocenter in the dihydroxypropyl moiety distinguishes it from other stereoisomers.
Properties
CAS No. |
84138-21-6 |
|---|---|
Molecular Formula |
C24H21BrN4O5 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O5/c25-17-7-11-18(12-8-17)28-22(27-21-4-2-1-3-20(21)23(28)31)13-26-14-24(32,15-30)16-5-9-19(10-6-16)29(33)34/h1-12,26,30,32H,13-15H2 |
InChI Key |
JQQNIHLLRBDHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CNCC(CO)(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Dihydroxy-Nitrophenyl-Propylamino Side Chain: This complex side chain can be introduced through a series of reactions, including nitration, reduction, and amination, followed by coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of quinazolinone derivatives as antimicrobial agents. For instance, derivatives similar to the compound have been synthesized and tested against various bacterial strains. The findings indicate moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as effective alternatives to traditional antibiotics .
Anticancer Activity
Quinazolinone derivatives are also being explored for their anticancer properties. Research has demonstrated that certain analogs inhibit the growth of cancer cells by targeting key pathways involved in cell proliferation. For example, compounds designed to inhibit epidermal growth factor receptor (EGFR) and DNA gyrase have shown promise in preclinical models . The dual-target approach enhances their therapeutic potential against both cancer and bacterial infections.
Case Study 1: Antibacterial Activity Assessment
A study evaluated several quinazolinone derivatives for their antibacterial efficacy using the agar well diffusion method. Among the tested compounds, those similar to 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)- showed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance activity against resistant strains .
Case Study 2: Anticancer Efficacy
In vitro studies on quinazolinone derivatives revealed their ability to inhibit cell proliferation in various cancer cell lines. Compounds targeting EGFR demonstrated IC50 values comparable to established chemotherapeutics, indicating a strong potential for development into new cancer therapies .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural differences among similar 4(3H)-quinazolinone derivatives are summarized below:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Para-substituted bromo (e.g., 4-bromophenyl) and nitro groups enhance antibacterial activity by improving target binding (e.g., PBP inhibition) . Hydrogen-Bond Donors: The dihydroxypropyl group in the target compound introduces hydrogen-bond donors, which may improve solubility but could reduce membrane permeability compared to hydrophobic substituents like benzylthio () . Steric Effects: Bulky substituents (e.g., ferrocenyl) are tolerated only in specific contexts; the dihydroxypropyl-nitrophenyl chain balances bulkiness with polarity .
Stereochemical Influence :
The (R)-configuration in the dihydroxypropyl moiety may enhance binding to chiral biological targets, as seen in other enantioselective drugs .
Antimicrobial Activity: The 2-chlorobenzylthio derivative () shows moderate activity (MIC: 4 µg/mL), while simpler analogs like 3-amino-2-(2-bromophenyl)quinazolinone () exhibit stronger effects (MIC: 2 µg/mL). The target compound’s dual bromo/nitro substitution may bridge this gap . The nitro group in ’s compound contributes to antimicrobial activity, suggesting the target compound’s 4-nitrophenyl group could play a similar role .
Anti-Inflammatory Potential: Derivatives with methoxybenzothiazolyl groups () show anti-inflammatory activity, but the target compound’s dihydroxypropyl group may introduce new mechanisms (e.g., modulating oxidative stress pathways) .
Biological Activity
4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, 4(3H)-quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)- , exhibits potential in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 463.31 g/mol
The structure features a quinazolinone core with multiple substituents that enhance its pharmacological properties.
Antibacterial Activity
Research indicates that 4(3H)-quinazolinone derivatives possess promising antibacterial properties. A study highlighted the effectiveness of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antibiotic agents due to their unique mechanism of action .
| Compound | Activity | Mechanism |
|---|---|---|
| 4(3H)-Quinazolinone Derivative | Antibacterial | Inhibition of penicillin-binding proteins |
Anticancer Activity
The anticancer potential of quinazolinones has been extensively studied. Various derivatives have shown cytotoxic effects against different cancer cell lines. For instance, compounds derived from the quinazolinone scaffold demonstrated significant activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| PC3 | 10 | A3 |
| MCF-7 | 10 | A5 |
| HT-29 | 12 | A6 |
Anti-inflammatory and Analgesic Activity
Quinazolinone derivatives also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways . Studies have reported that specific derivatives can effectively reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can significantly influence their pharmacological properties. For instance, the presence of hydroxyl groups at specific positions has been linked to enhanced antioxidant and antibacterial activities .
Case Studies
- Antibacterial Screening : A recent study screened over a million compounds for antibacterial activity, leading to the identification of several potent quinazolinone derivatives effective against resistant strains .
- Cytotoxicity Evaluation : In vitro studies on hybrid quinazolinone-thiazole compounds showed promising results against multiple cancer cell lines, indicating the versatility of this scaffold in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-bromophenyl)-substituted 4(3H)-quinazolinones?
- Methodological Answer : The synthesis of 4(3H)-quinazolinones can be achieved via condensation reactions. For example:
- Phosphorus pentaoxide (P₂O₅) with methyl N-acetyl anthranilate and primary amines at 180°C yields 4(3H)-quinazolinones (e.g., 3-substituted derivatives). Higher temperatures (250°C) favor 4-quinazolinamines .
- Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) under solvent-free conditions provide a green chemistry approach with short reaction times and recyclable catalysts .
- DABCO catalysis enables one-pot synthesis using anthranilic acid, trimethyl orthoformate, and amines under solvent-free conditions, achieving high yields .
Q. How can the stereochemical integrity of the (R)-configuration in the dihydroxypropylamino side chain be preserved during synthesis?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysis during the alkylation step. For example, coupling 2,3-dihydroxy-2-(4-nitrophenyl)propylamine with the quinazolinone core under mild, non-racemizing conditions (e.g., low-temperature nucleophilic substitution). Structural validation via X-ray crystallography (as in ) ensures stereochemical fidelity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (as demonstrated in ) resolves absolute configuration and hydrogen-bonding networks .
- HPLC with chiral columns to verify enantiomeric purity, especially for the (R)-configured side chain.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antifungal activity of 4(3H)-quinazolinone derivatives?
- Methodological Answer :
- Substituent variation : Introduce halogens (e.g., 7-Cl in ) or bioisosteres to enhance target binding. Test substitutions at positions 2, 3, and the dihydroxypropylamino side chain .
- Pharmacokinetic profiling : Measure half-life (t₁/₂), logP, and plasma protein binding to correlate hydrophobicity with efficacy. For example, shows that increased hydrophobicity improves oral activity in murine models but may reduce solubility .
- In vivo validation : Use immunocompromised rodent models (e.g., disseminated aspergillosis in rats) to assess survival rates and organ burden reduction. Compare with reference drugs (e.g., fluconazole) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?
- Methodological Answer :
- Target-specific assays : Use in vitro enzyme inhibition assays (e.g., penicillin-binding proteins for antibacterial activity in vs. CYP51 for antifungal activity in ) to isolate mechanisms .
- Model-dependent factors : Test compounds in multiple infection models (e.g., murine systemic candidiasis vs. neutropenic thigh infection) to account for species-specific pharmacokinetics. highlights divergent efficacy in mice (t₁/₂ = 1 h) vs. rats (t₁/₂ = 6 h) .
Q. How can computational methods enhance the design of 4(3H)-quinazolinone derivatives with improved target binding?
- Methodological Answer :
- Molecular docking : Screen derivatives against crystallized targets (e.g., Staphylococcus aureus penicillin-binding protein 2a in ) to prioritize synthesis .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to predict optimal substituents.
Q. What strategies mitigate metabolic instability in vivo for quinazolinone-based therapeutics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
